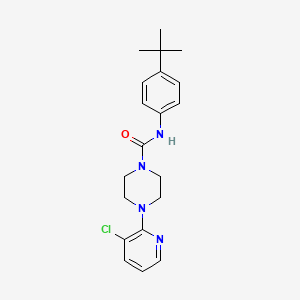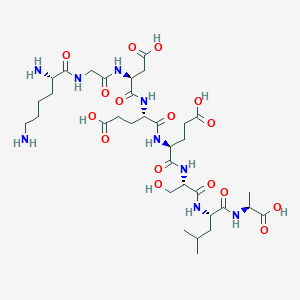
Beefy meaty peptide
Overview
Description
Delicious peptide, also known as beefy meaty peptide, is a small linear octapeptide with the sequence Lys-Gly-Asp-Glu-Glu-Ser-Leu-Ala. It is known for its savory flavor and is often used as a beef flavor enhancer. This peptide can be isolated from the gravy of beef meat and is a product of endogenous proteolytic activity in aging beef .
Scientific Research Applications
Delicious peptide has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying peptide synthesis and enzymatic reactions.
Biology: Studied for its role in flavor enhancement and its interaction with taste receptors.
Medicine: Investigated for its potential use in developing flavor-enhancing agents for patients with taste disorders.
Industry: Used in the food industry as a flavor enhancer to improve the taste of processed foods
Mechanism of Action
Target of Action
The primary target of the Beefy Meaty Peptide (BMP), also known as Delicious Peptide, is the human taste receptors, specifically the heterodimer T1R1/T1R3 of the G protein-coupled receptors . These receptors are responsible for the perception of the umami taste, the fifth basic flavor .
Mode of Action
The BMP interacts with these taste receptors, triggering a response that is perceived as a savory or umami flavor . This interaction results in the enhancement of the overall flavor profile of the food in which it is present .
Biochemical Pathways
The BMP is an octapeptide with the sequence Lys-Gly-Asp-Glu-Glu-Ser-Leu-Ala (KGDEESLA) . It is produced through a biological expression process in microorganisms . The peptide is encoded by BMP expression structures, which are designed and cloned into the AOX1 gene of Pichia pastoris GS115 . The resulting strains of P. pastoris GS115 then secrete the BMP fusion peptides .
Pharmacokinetics
It is known that the peptide is produced in microorganisms and then secreted, suggesting that it may be readily absorbed and distributed in the human body .
Result of Action
The primary result of BMP’s action is the enhancement of the umami flavor in foods. This peptide has been identified as imparting a beefy flavor to foods in which it is present . It is considered a savory seasoning in the food industry .
Action Environment
The production and efficacy of BMP can be influenced by various environmental factors. For instance, the pH level during the production phase can affect the yield of the target peptide . Additionally, the temperature and glucose concentration during fermentation can also impact the yield of BMP .
Future Directions
Due to its high production cost, the peptide’s potential for widespread application in the food industry has yet to be realized, prompting current research efforts to focus on finding a method of mass-production for the peptide . There is ongoing research into the use of microorganisms for the large-scale production of flavor peptides like BMP .
Biochemical Analysis
Biochemical Properties
Beefy Meaty Peptide is a small peptide consisting of eight amino acids . The primary structure of this compound was determined to be: H-Lys-Gly-Asp-Glu-Glu-Ser-Leu-Ala-OH (K-G-D-E-E-S-L-A) . This peptide interacts with various enzymes and proteins during its synthesis and expression . For instance, in one study, DNA encoding this compound was synthesized and cloned into the expression vector pPICZ A .
Cellular Effects
The cellular effects of this compound are primarily related to its role as a flavor enhancer . On a molecular level, the umami taste is registered when molecules such as glutamate and aspartate bind to the ligand-binding domains of specialized taste receptors . Once activated, these receptors send electrical pulses that travel to the brain via sensory neurons .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with taste receptors. The intensity of the umami taste increases when the acidic peptide interacts with cations to form a salt . At a threshold value of 1.25 millimolar (mM), the Asp-Glu dipeptide generates the strongest umami taste when exposed to NaOH and subjected to a pH increase .
Temporal Effects in Laboratory Settings
This compound has been shown to remain stable, without breaking down, in high-heat pasteurization and sterilization conditions . This makes it possible for potential use for culinary purposes .
Metabolic Pathways
It is known that the peptide is produced through the digestion of beef by the enzyme papain .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of delicious peptide involves the sequential addition of amino acid esters to suitably protected N-terminal amino acid derivatives. The process is typically carried out in liquid or semi-liquid eutectic mixtures containing small quantities of adjuvants such as water, ethanol, and glycerol, and proteases such as papain, chymopapain, and thermolysin . The synthesis of the complete octapeptide requires a novel sequential approach to minimize the need for intermediate protection, deprotection, and activation steps .
Industrial Production Methods
Industrial production of delicious peptide can be achieved through enzymatic methods, which involve the use of proteases to catalyze the formation of peptide bonds. This method allows for the production of multi-gram quantities of peptides with high productivities . The use of low-water organic media and immobilized proteases further enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Delicious peptide undergoes various chemical reactions, including:
Oxidation: The peptide can undergo oxidation reactions, particularly at the methionine and cysteine residues, if present.
Reduction: Reduction reactions can be used to break disulfide bonds within the peptide.
Substitution: Amino acid residues within the peptide can be substituted with other amino acids to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol or other reducing agents.
Substitution: Amino acid derivatives and coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Major Products Formed
The major products formed from these reactions include various analogs of delicious peptide with modified amino acid sequences, which can exhibit different taste profiles and biological activities .
Comparison with Similar Compounds
Similar Compounds
Monosodium Glutamate (MSG): A well-known flavor enhancer that also produces an umami taste.
Inosinic Acid: Another compound that enhances the umami flavor in foods.
Guanylic Acid: Similar to inosinic acid, it is used to enhance the savory taste of foods.
Uniqueness
Delicious peptide is unique in its ability to produce a complex flavor profile that includes salty, umami, and slightly sour tastes. Unlike monosodium glutamate, which primarily provides an umami taste, delicious peptide offers a more nuanced and multi-faceted flavor experience .
Properties
IUPAC Name |
(4S)-4-[[(2S)-4-carboxy-2-[[(2S)-3-carboxy-2-[[2-[[(2S)-2,6-diaminohexanoyl]amino]acetyl]amino]propanoyl]amino]butanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxyethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H57N9O16/c1-16(2)12-21(31(55)38-17(3)34(58)59)42-33(57)23(15-44)43-30(54)20(8-10-26(48)49)40-29(53)19(7-9-25(46)47)41-32(56)22(13-27(50)51)39-24(45)14-37-28(52)18(36)6-4-5-11-35/h16-23,44H,4-15,35-36H2,1-3H3,(H,37,52)(H,38,55)(H,39,45)(H,40,53)(H,41,56)(H,42,57)(H,43,54)(H,46,47)(H,48,49)(H,50,51)(H,58,59)/t17-,18-,19-,20-,21-,22-,23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYGRAOYMDDFOSM-FQJIPJFPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)C(=O)O)NC(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCCN)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](CCCCN)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H57N9O16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601027510 | |
| Record name | Beefy meaty peptide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601027510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
847.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73984-05-1 | |
| Record name | Beefy meaty peptide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073984051 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Beefy meaty peptide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601027510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BEEFY MEATY PEPTIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HE0DS1PZ2R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


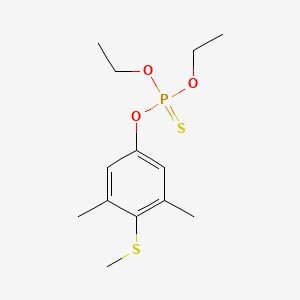
![4-{[(4S,5R,6E,8E,10Z,13Z)-1-carboxy-4-hydroxynonadeca-6,8,10,13-tetraen-5-yl]sulfanyl}benzoic acid](/img/structure/B1667826.png)
![2-[(Formyl-hydroxy-amino)-methyl]-hexanoic acid (1-dimethylcarbamoyl-2,2-dimethyl-propyl)-amide](/img/structure/B1667828.png)
![(2r)-N-Hydroxy-3-Naphthalen-2-Yl-2-[(Naphthalen-2-Ylsulfonyl)amino]propanamide](/img/structure/B1667829.png)
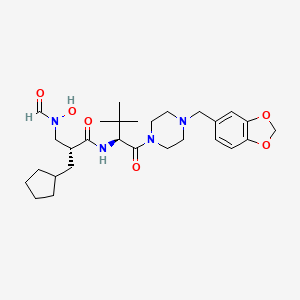
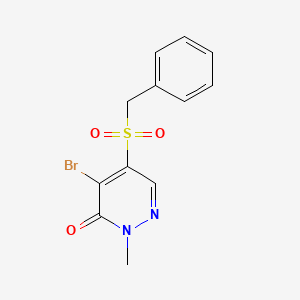
![N-[2-(1,3-Benzodioxol-5-Yl)ethyl]-1-[2-(1h-Imidazol-1-Yl)-6-Methylpyrimidin-4-Yl]-D-Prolinamide](/img/structure/B1667833.png)
![3-phenyl-2-(propylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1667834.png)
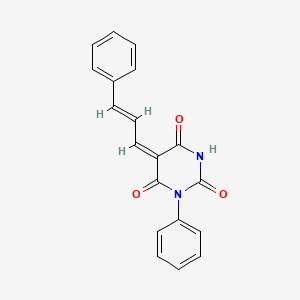
![N-{(2S)-1-[(2-methoxybenzyl)amino]-1-oxopropan-2-yl}-1-(phenylsulfonyl)piperidine-4-carboxamide](/img/structure/B1667837.png)
![(3R)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-6-amino-2-[[(2S,3E)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]hexa-3,5-dienyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-4-oxo-4-sulfooxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid](/img/structure/B1667838.png)
![4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]-N-(2-pyridinyl)benzenesulfonamide](/img/structure/B1667839.png)
![[2,2'-Biquinoline]-4,4'-dicarboxylic acid, disodium salt](/img/structure/B1667841.png)
